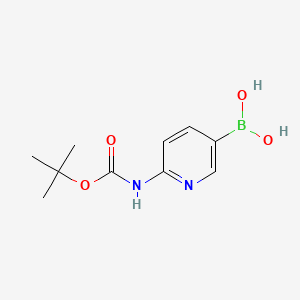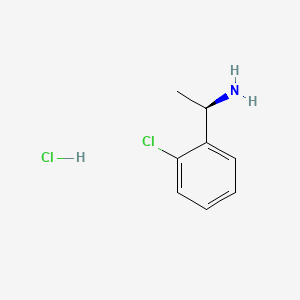
(R)-1-(2-Chlorophenyl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-1-(2-Chlorophenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1167414-92-7 . It has a molecular weight of 192.09 and its molecular formula is C8H11Cl2N . This compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of “®-1-(2-Chlorophenyl)ethanamine hydrochloride” is represented by the formula C8H11Cl2N . Unfortunately, the web search results do not provide more detailed information about the molecular structure.Physical And Chemical Properties Analysis
“®-1-(2-Chlorophenyl)ethanamine hydrochloride” is a solid at room temperature . The compound has a molecular weight of 192.09 . Unfortunately, the web search results do not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación
Environmental Impact and Mechanisms
Chlorinated compounds like DDT and DDE have been studied extensively for their environmental and health impacts. These compounds act as endocrine disruptors in humans and wildlife, affecting reproductive and immune systems through interactions with nuclear receptors. They demonstrate persistence in the environment, leading to bioaccumulation through food chains. Studies have shown that DDT and DDE can impact mitochondrial function and the apoptosis pathway, suggesting a direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).
Analytical Methods
Analytical methods for determining the presence and concentration of chlorinated compounds, including chlorophenols and their degradation products, are crucial for monitoring their environmental impact and for research purposes. Techniques such as hydrophilic interaction chromatography (HILIC) have been reviewed for their effectiveness in separating polar, weakly acidic or basic samples, which are common characteristics of chlorinated compounds (Jandera, 2011). This method is valuable for the analysis of such compounds in various matrices, including environmental samples and potentially for the specific compound .
Environmental Remediation
The persistence of chlorinated compounds like DDT in the environment has led to the development of bioremediation strategies. Research has shown that certain bacterial cultures are capable of degrading DDT and its related residues in soils, reducing concentrations in a cost-effective manner. This suggests potential avenues for the remediation of environments contaminated with similar chlorinated compounds (Foght et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
(1R)-1-(2-chlorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBDAZNBHBGAOB-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Chlorophenyl)ethanamine hydrochloride | |
CAS RN |
1167414-92-7 |
Source


|
| Record name | Benzenemethanamine, 2-chloro-α-methyl-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167414-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-1-(2-chlorophenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


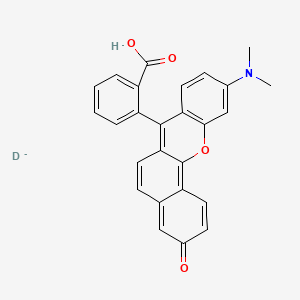
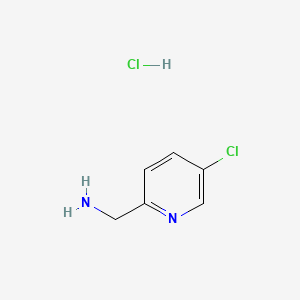

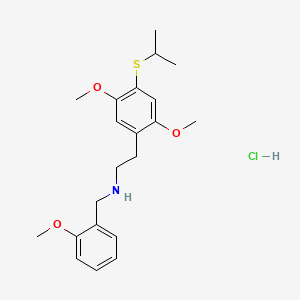
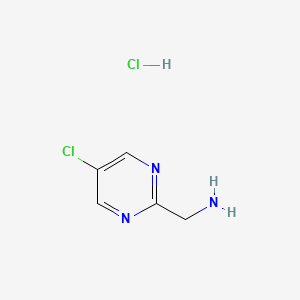

![{Hydroxy[(2-methyl-2-propanyl)oxy]amino}(oxo)acetic acid](/img/structure/B591753.png)



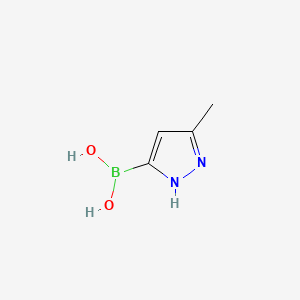
![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride](/img/structure/B591763.png)
